![molecular formula C8H5BrN2O B1336182 3-溴咪唑并[1,2-a]吡啶-2-甲醛 CAS No. 59938-40-8](/img/structure/B1336182.png)

3-溴咪唑并[1,2-a]吡啶-2-甲醛

描述

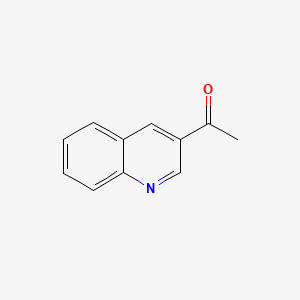

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 59938-40-8 . It has a molecular weight of 225.04 and its IUPAC name is 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde . The compound is a yellow solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H . This code provides a specific representation of the compound’s molecular structure.Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

The compound is a yellow solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 225.04 .科学研究应用

合成技术和应用

水介导氢胺化和银催化氨基氧合: Mohan、Rao 和 Adimurthy (2013) 的一项研究报告了甲基咪唑并[1,2-a]吡啶在没有故意添加催化剂的情况下进行水性合成。该技术还在类似条件下以良好的产率生产了咪唑并[1,2-a]吡嗪和咪唑并[2,1-a]异喹啉,展示了该化合物在化学合成中的多功能性 (达拉帕内尼·钱德拉·莫汉,萨杜·纳格斯瓦拉·拉奥,S. 阿迪穆提,2013)。

离子液体促进合成: Shaabani、Soleimani 和 Maleki 在 2006 年的一项研究中重点介绍了使用离子液体合成 3-氨基咪唑并[1,2-a]吡啶,表明了一种实现良好至极好的产率的创新方法。离子液体不仅促进了合成,还允许简单分离和再利用 (A. 沙阿巴尼,埃布拉希姆·索莱马尼,A. 马莱基,2006)。

微波辅助一锅合成: Patil 等人 (2014) 报告了一种高效的微波辅助 3-溴咪唑并[1,2-a]吡啶合成方法。该方法突出了微波在加速合成过程中的应用,在相对较短的时间内实现了良好的产率 (S. 帕蒂尔,M. 马斯卡伦哈斯,拉吉夫·沙尔马,S. 罗潘,阿比吉特·罗伊乔杜里,2014)。

化学性质和应用

荧光分子转子研究: Jadhav 和 Sekar (2017) 通过将 2-氯咪唑并[1,2-a]吡啶-3-甲醛与各种活性亚甲基部分缩合,合成了一系列荧光分子转子 (FMR)。该研究强调了这些化合物在开发具有特定荧光和粘度传感特性的新材料方面的潜力 (S. D. Jadhav,N. Sekar,2017)。

在无溶剂条件下的简便合成: Maleki、Javanshir 和 Naimabadi (2014) 展示了在无溶剂条件下通过一锅三组分缩合反应合成 3-氨基咪唑并[1,2-a]吡啶衍生物。这种方法因其高产率、原子经济性和环保性而著称 (A. 马莱基,沙赫拉扎德·贾万希尔,玛丽亚姆·奈马巴迪,2014)。

化学多样性合成: Liu 等人 (2019) 探索了在不同条件下由 α-溴酮和 2-氨基吡啶合成 N-(吡啶-2-基)酰胺和 3-溴咪唑并[1,2-a]吡啶。这项研究强调了该化合物在通过化学多样性合成产生不同化学结构中的作用 (刘彦鹏,L. 卢,周海平,徐飞捷,马聪,黄章建,徐金യി,徐胜涛,2019)。

属性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMNVHMREWEMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372744 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

59938-40-8 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-pyrido[3,4-b]indole-1-carbaldehyde](/img/structure/B1336114.png)